Escaline-d5 Hydrochloride
Description
Contextual Background of Escaline (B1605962) and Related Phenethylamine (B48288) Analogs
Phenethylamine is an organic compound that acts as a central nervous system stimulant in humans. wikipedia.org Its core structure is a foundational component for a vast array of substituted derivatives with diverse pharmacological activities. wikipedia.org These derivatives include naturally occurring alkaloids, pharmaceuticals, and synthetic compounds. wikipedia.orgmdpi.com
Escaline, or 2-(4-ethoxy-3,5-dimethoxyphenyl)ethanamine, is a synthetic phenethylamine that is structurally analogous to mescaline. ontosight.aiiiab.me It was first synthesized in 1954 and is characterized by the substitution of the 4-hydroxy group of the mescaline structure with an ethoxy group. iiab.me This modification places it within a series of mescaline analogs studied for their chemical properties and interaction with biological systems, particularly serotonin (B10506) receptors. ontosight.aibertin-bioreagent.com The study of such analogs is significant in medicinal chemistry and pharmacology to understand structure-activity relationships. caymanchem.com
| Compound | Chemical Class | Core Structure | Noteworthy Feature |
| Phenethylamine | Phenethylamine | Phenyl group attached to an ethylamine (B1201723) side chain | A trace amine and the parent compound for a large class of neuroactive substances. wikipedia.org |
| Mescaline | Phenethylamine | 3,4,5-trimethoxyphenethylamine | A naturally occurring psychedelic alkaloid found in the peyote cactus. ontosight.ai |
| Escaline | Phenethylamine | 3,5-dimethoxy-4-ethoxyphenethylamine | A synthetic analog of mescaline where the 4-methoxy group is replaced by an ethoxy group. iiab.melookchem.com |
| Amphetamine | Phenethylamine | α-methylphenethylamine | A potent central nervous system stimulant and a well-known synthetic derivative. nih.gov |
Significance of Deuterated Analogs in Modern Chemical and Biomedical Research
Deuterated analogs, also known as stable isotope-labeled internal standards, are indispensable tools in modern analytical chemistry. clearsynth.compubcompare.ai In these compounds, one or more hydrogen atoms (protium, ¹H) are replaced by deuterium (B1214612) (²H or D), a stable, non-radioactive isotope of hydrogen. clearsynth.comnih.gov This isotopic substitution results in an increase in molecular mass without significantly affecting the compound's chemical properties, such as polarity or reactivity. spectroscopyonline.com
The primary application of deuterated analogs is in quantitative analysis using mass spectrometry (MS), often coupled with chromatographic techniques like gas chromatography (GC) or liquid chromatography (LC). pubcompare.airesolvemass.ca Their significance stems from several key advantages:
Enhanced Accuracy and Precision : By adding a known quantity of the deuterated standard to a sample, it can serve as a reference point to accurately quantify the corresponding non-deuterated analyte. clearsynth.com
Compensation for Matrix Effects : In complex biological samples (e.g., plasma, urine), other compounds can interfere with the ionization of the target analyte, a phenomenon known as the matrix effect. Since the deuterated standard has nearly identical physicochemical properties to the analyte, it is affected by the matrix in the same way, allowing for reliable correction and more accurate results. clearsynth.com
Correction for Sample Loss : The deuterated internal standard accounts for any loss of the analyte during sample preparation, extraction, and injection into the analytical instrument.
Method Validation : Deuterated standards are crucial for validating the robustness and reliability of analytical procedures in fields such as forensic toxicology, pharmaceutical research, and environmental analysis. clearsynth.compubcompare.ai
Metabolic Studies : The kinetic isotope effect, where the C-D bond is stronger and breaks more slowly than a C-H bond, allows deuterated compounds to be used in studies of drug metabolism to understand metabolic pathways. nih.govrsc.orgrsc.org
| Advantage | Description | Application Area |
| Improved Quantification | Acts as an internal reference to improve the accuracy and precision of measurements. pubcompare.ai | Forensic Toxicology, Clinical Chemistry |
| Matrix Effect Compensation | Corrects for signal suppression or enhancement from interfering substances in the sample. clearsynth.com | Bioanalysis, Environmental Testing |
| Metabolic Pathway Tracing | Allows researchers to track molecular transformations with high precision. pubcompare.aispectroscopyonline.com | Pharmacokinetics, Metabolomics |
| Method Validation | Ensures an analytical procedure is robust, reliable, and reproducible. clearsynth.com | Drug Development, Quality Control |
Rationale for Dedicated Research on Escaline-d5 Hydrochloride as a Reference Standard
The dedicated use and research of this compound as a reference standard are driven by the need for unambiguous identification and precise quantification of Escaline in forensic and research settings. bertin-bioreagent.comcaymanchem.com As a synthetic compound, the presence of Escaline in a sample often requires definitive analytical confirmation.
This compound is specifically designed for this purpose. The five deuterium atoms are placed on the ethoxy group, a chemically stable position that is unlikely to undergo hydrogen-deuterium exchange during analysis. nih.gov This ensures the mass difference between the standard and the analyte remains constant. When used in a quantitative assay, this compound co-elutes with Escaline during chromatography, experiences identical ionization and fragmentation behavior in the mass spectrometer, and is affected by the same matrix interferences. clearsynth.comnih.gov Its distinct mass-to-charge (m/z) ratio allows the detector to differentiate it from the unlabeled Escaline, enabling the calculation of a precise concentration ratio.
The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it easier to prepare accurate stock solutions for use as a certified reference material. caymanchem.comnih.gov The availability of a high-purity, well-characterized deuterated standard like this compound is therefore essential for the development of validated and reliable analytical methods required in toxicological casework and academic research. lgcstandards.comcerilliant.com
| Property | Value | Source |
| Chemical Name | 2-[3,5-dimethoxy-4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]ethanamine;hydrochloride | cymitquimica.com |
| Molecular Formula | C₁₂D₅H₁₄NO₃·HCl | cymitquimica.com |
| Molecular Weight | 266.78 g/mol | cymitquimica.com |
| Form | Neat Solid | cymitquimica.com |
| Isotopic Purity | Typically ≥98% for deuterated analogs | pubcompare.ai |
| Application | Internal standard for quantification of Escaline | lgcstandards.comcymitquimica.com |
Properties
Molecular Formula |
C₁₂H₁₅D₅ClNO₃ |
|---|---|
Molecular Weight |
266.78 |
Synonyms |
4-Ethoxy-3,5-dimethoxy-phenethylamine-d5 Hydrochloride; 3,5-Dimethoxy-4-ethoxyphenethylamine-d5 Hydrochloride |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry
Advanced Synthetic Routes for Escaline (B1605962) Precursors
The synthesis of Escaline-d5 Hydrochloride necessitates the preparation of a non-deuterated precursor that can be chemically modified to introduce the deuterated ethyl group. A key precursor for this synthesis is 4-hydroxy-3,5-dimethoxybenzaldehyde.
The synthesis of this precursor can be approached through several established routes, often starting from commercially available materials like gallic acid or syringaldehyde. One common strategy begins with 3,4,5-trihydroxybenzoic acid (gallic acid), which undergoes selective methylation and other functional group manipulations to yield the desired aldehyde.
Alternatively, a more direct route starts with 3,4,5-trimethoxybenzaldehyde. This compound can be subjected to selective demethylation at the 4-position to yield 4-hydroxy-3,5-dimethoxybenzaldehyde. This resulting phenolic aldehyde is the pivotal intermediate. It provides the necessary hydroxyl group for the subsequent introduction of the deuterated ethyl-d5 group, and the aldehyde functionality allows for the construction of the phenethylamine (B48288) side chain. The phenethylamine side chain is typically installed via a Henry reaction with nitromethane (B149229) to form a nitrostyrene (B7858105), followed by reduction (e.g., with LiAlH₄) to yield the primary amine.
Regioselective Deuteration Strategies for this compound Synthesis
The defining feature of this compound is the presence of five deuterium (B1214612) atoms on the 4-ethoxy group. Achieving this specific labeling requires a highly regioselective deuteration method.
The most direct and widely used method for introducing the ethyl-d5 group onto the phenolic precursor is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group on 4-hydroxy-3,5-dimethoxybenzaldehyde with a suitable base (e.g., sodium hydride or potassium carbonate) to form a phenoxide anion. This nucleophilic phenoxide is then reacted with a deuterated electrophile, typically ethyl-d5 iodide (CH₃CH₂-d5-I) or ethyl-d5 bromide. This step yields 4-(ethoxy-d5)-3,5-dimethoxybenzaldehyde.
Alternative, more complex methods for deuteration exist, such as catalytic hydrogen/deuterium exchange (H/D exchange) reactions. nih.gov These methods often employ transition metal catalysts to exchange C-H bonds with deuterium from a source like deuterium gas (D₂) or heavy water (D₂O). nih.govresearchgate.net However, for installing a fully deuterated alkyl chain like ethyl-d5, the Williamson ether synthesis using a pre-labeled starting material is generally more efficient and provides greater control over the isotopic distribution. symeres.com
Once the 4-(ethoxy-d5)-3,5-dimethoxybenzaldehyde is formed, the synthesis proceeds by building the ethylamine (B1201723) side chain as previously described (e.g., via a nitrostyrene reduction) to produce the final Escaline-d5 free base. This is then treated with hydrochloric acid to precipitate the stable this compound salt.
Confirming the success of the deuteration and quantifying the level of deuterium incorporation is critical. Isotopic purity is a measure of the percentage of molecules that contain the desired number of deuterium atoms. This is typically assessed using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov
Electrospray ionization high-resolution mass spectrometry (ESI-HRMS) can distinguish between molecules with different numbers of deuterium atoms (isotopologues) based on their precise mass-to-charge ratios. nih.gov By analyzing the relative abundances of the ions corresponding to the d0 (non-deuterated) to d5 species, a precise isotopic enrichment can be calculated. nih.govcerilliant.com
Table 1: Hypothetical Isotopic Purity Data for a Batch of Escaline-d5 by HRMS
| Isotopologue | Mass Shift from d0 | Expected m/z [M+H]⁺ | Observed Relative Abundance (%) |
| Escaline-d0 | +0 | 226.1438 | 0.1 |
| Escaline-d1 | +1 | 227.1499 | 0.2 |
| Escaline-d2 | +2 | 228.1560 | 0.5 |
| Escaline-d3 | +3 | 229.1621 | 1.2 |
| Escaline-d4 | +4 | 230.1682 | 5.0 |
| Escaline-d5 | +5 | 231.1743 | 93.0 |
This interactive table illustrates a typical high-enrichment distribution for a synthesized batch.
Physico-Chemical Characterization of Synthesized this compound
Following synthesis and purification, a comprehensive characterization is performed to confirm the identity, structure, and purity of the final this compound product.
Spectroscopic methods provide definitive proof of the compound's structure and the specific location of the deuterium labels.
Mass Spectrometry (MS): As mentioned, MS is fundamental. The molecular ion peak for this compound will be shifted by approximately 5 mass units compared to its non-deuterated counterpart, providing clear evidence of deuteration. nih.gov
Proton Nuclear Magnetic Resonance (¹H NMR): In the ¹H NMR spectrum of Escaline-d5, the signals corresponding to the ethoxy group (typically a quartet and a triplet) will be absent or dramatically reduced to baseline levels. The remaining signals for the aromatic protons, methoxy (B1213986) groups, and the ethylamine side chain will remain, confirming the rest of the molecular structure.
Deuterium Nuclear Magnetic Resonance (²H NMR): ²H NMR is a powerful tool to directly observe the incorporated deuterium. wikipedia.orgsigmaaldrich.com A peak will appear in the ²H NMR spectrum at a chemical shift corresponding to the ethoxy position, providing unambiguous confirmation of the deuteration site. wikipedia.org The natural abundance of deuterium is very low (around 0.016%), so a strong signal is definitive proof of successful isotopic enrichment. wikipedia.org
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR): The carbon atoms of the ethyl-d5 group will show a characteristic coupling to deuterium (C-D coupling), resulting in multiplets instead of single peaks. Furthermore, there is a small upfield isotopic shift for carbons attached to deuterium compared to those attached to protium. nih.gov
Table 2: Expected Spectroscopic Data for this compound
| Technique | Observation | Interpretation |
| Mass Spectrometry | Molecular ion [M+H]⁺ at m/z ≈ 231.17 | Confirms the incorporation of 5 deuterium atoms (mass shift from ~226.14). |
| ¹H NMR | Absence of signals for -OCH₂CH₃ protons. | Confirms successful deuteration of the ethoxy group. |
| ²H NMR | Presence of signals in the alkyl region (~1.4 and ~4.0 ppm). | Directly confirms the presence and location of deuterium on the ethoxy group. wikipedia.orgsigmaaldrich.com |
| ¹³C NMR | Complex multiplets for the ethoxy carbons. | Shows C-D coupling, confirming deuterium attachment to these carbons. nih.gov |
This interactive table summarizes the key analytical results used to confirm the structure of the target compound.
Chromatographic techniques are employed to determine the chemical purity of the synthesized compound and to identify any potential process-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the method of choice. chromatographyonline.com The sample is injected into a column (e.g., a C18 column) and separated based on its polarity using a mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov A detector, such as a UV-Vis or photodiode array (PDA) detector, quantifies the compound as it elutes from the column. chromatographyonline.com
A purity assessment involves developing a stability-indicating method where the main compound peak is well-resolved from any impurities. researchgate.net The purity is expressed as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. Impurity profiling can be enhanced by coupling the liquid chromatograph to a mass spectrometer (LC-MS), which provides mass information for the separated impurity peaks, aiding in their identification. fda.gov.tw
Table 3: Example of a Chromatographic Purity Report for Escaline-d5 HCl
| Peak ID | Retention Time (min) | Area (%) | Identity |
| 1 | 2.5 | 0.08 | Unknown Impurity |
| 2 | 4.1 | 0.15 | Precursor (4-(ethoxy-d5)-3,5-dimethoxybenzaldehyde) |
| 3 | 5.8 | 99.75 | Escaline-d5 HCl |
| 4 | 7.2 | 0.02 | Unknown Impurity |
This interactive table shows a hypothetical result from an HPLC analysis, indicating high chemical purity.
Advanced Analytical Chemistry and Method Development
Application of Escaline-d5 Hydrochloride as an Internal Standard in Quantitative Mass Spectrometry
The use of stable isotope-labeled internal standards (SIL-IS) is considered the gold standard in quantitative mass spectrometry for its ability to correct for various sources of error. This compound, with five deuterium (B1214612) atoms incorporated into its structure, serves as an ideal internal standard for the quantification of Escaline (B1605962).
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of analytes in complex matrices. nih.gov The core principle of IDMS involves the addition of a known quantity of an isotopically distinct form of the analyte—in this case, this compound—to the sample at the earliest stage of analysis. oup.com This "isotope-labeled standard" is chemically identical to the analyte of interest (Escaline) but has a different mass due to the presence of heavier isotopes (deuterium instead of hydrogen).
Once the sample is "spiked" with the internal standard, the two compounds are assumed to behave identically throughout the entire analytical workflow, including extraction, derivatization, and chromatographic separation. researchgate.net During mass spectrometric analysis, the instrument distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. Quantification is then based on the ratio of the signal response of the analyte to the signal response of the known amount of the internal standard. wikipedia.org
The primary advantages of IDMS include:
High Accuracy and Precision: By using a ratio-based measurement, IDMS compensates for variations in sample preparation, injection volume, and instrument response, leading to highly reproducible results. nih.govwikipedia.org The precision of the isotope ratio measurement can be very high, often with a relative standard deviation (RSD) of less than 1%. wikipedia.org
Correction for Analyte Loss: Any physical loss of the analyte during sample processing steps will be mirrored by a proportional loss of the internal standard. wikipedia.org Since the final measurement relies on the ratio of the two, the calculated concentration of the original analyte remains accurate.
Independence from Calibration Curves (in some forms): Direct IDMS calculations can determine the analyte concentration without reliance on external calibration curves, as the quantification is derived from the altered isotope ratio and known values of the sample and spike. wikipedia.org
Biological matrices such as plasma, urine, and hair are inherently complex, containing a multitude of endogenous and exogenous compounds. These co-eluting substances can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the "matrix effect." gbiosciences.com Matrix effects can either suppress or enhance the analyte's signal, leading to significant inaccuracies in quantification if not properly addressed. researchgate.net
The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to mitigate matrix effects. gbiosciences.com Because the SIL-IS is nearly identical in its physicochemical properties to the analyte, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement. researchgate.net By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix is effectively normalized. oup.com
Similarly, instrumental variability, such as fluctuations in the mass spectrometer's performance over time, affects both the analyte and the internal standard equally. The ratiometric measurement corrects for these drifts, ensuring the robustness and reliability of the analytical method across different samples and analytical batches. researchgate.net
Quantitative Analytical Methodologies for Escaline and its Metabolites
The quantification of Escaline and its potential metabolites in biological samples is most effectively achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers the high selectivity and sensitivity required for detecting low concentrations of analytes in complex mixtures.
Developing a robust LC-MS/MS method involves the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters to ensure specificity, sensitivity, and efficiency.
The goal of chromatographic separation is to resolve the analytes of interest from each other and from interfering matrix components before they enter the mass spectrometer. khanacademy.org For phenethylamines like Escaline, reversed-phase liquid chromatography is commonly employed.
A hypothetical, yet typical, set of optimized chromatographic parameters for the analysis of Escaline and its metabolites, based on methods for similar compounds like Mescaline, is presented below. nih.govfda.gov.tw
| Parameter | Value/Condition | Purpose |
| Column | Reversed-phase C18 or Phenyl-Hexyl (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) | Provides retention and separation based on hydrophobicity. Phenyl-Hexyl columns can offer alternative selectivity for aromatic compounds. fda.gov.tw |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium (B1175870) Acetate (B1210297) | The aqueous component of the mobile phase. Formic acid aids in protonation for positive ion mode ESI, and ammonium acetate can improve peak shape. fda.gov.tw |
| Mobile Phase B | Acetonitrile (B52724) or Methanol with 0.1% Formic Acid | The organic component of the mobile phase. The gradient of B is increased to elute compounds of increasing hydrophobicity. |
| Gradient Elution | e.g., Start at 5% B, ramp to 95% B over 8 minutes, hold, and re-equilibrate | Allows for the separation of compounds with a range of polarities, from more polar metabolites to the parent drug. |
| Flow Rate | 0.3 - 0.5 mL/min | A typical flow rate for analytical UHPLC/HPLC systems that balances analysis time and separation efficiency. |
| Column Temperature | 40 °C | Increased temperature can improve peak shape and reduce viscosity, leading to better separation efficiency. |
| Injection Volume | 2 - 5 µL | A small injection volume is used to minimize column overload and maintain sharp peaks. |
This table contains hypothetical data based on established methods for similar compounds.
Optimization of these parameters is crucial. For instance, the choice of mobile phase additives (e.g., formic acid vs. acetic acid, ammonium formate (B1220265) vs. ammonium acetate) can significantly impact peak shape and analyte separation. researchgate.net Gradient slope and duration must be fine-tuned to achieve baseline resolution between Escaline and its key metabolites, such as N-acetyl-Escaline and potential demethylated products.
Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity for quantitative analysis. nih.gov In an MRM experiment, the first quadrupole (Q1) is set to isolate a specific precursor ion (the protonated molecule, [M+H]⁺, of the analyte). This isolated ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to monitor for a specific, characteristic product ion. The transition from a specific precursor ion to a specific product ion is highly selective for the target compound.
For Escaline and its deuterated internal standard, this compound, the following MRM transitions would be typical for a quantitative method. The transitions for potential metabolites are also hypothesized based on known metabolic pathways of similar phenethylamines. nih.govresearchgate.net
| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Collision Energy (eV) |
| Escaline | 226.2 | 181.1 | 25 |
| Escaline-d5 | 231.2 | 181.1 | 25 |
| N-Acetyl-Escaline | 268.2 | 209.1 | 20 |
| 4-Desmethyl-Escaline | 212.2 | 167.1 | 25 |
This table contains hypothetical data. The precursor ion for Escaline is based on its monoisotopic mass + 1 (for the proton). The d5 variant would have a mass increased by 5 Da. Product ions are based on likely fragmentation patterns, such as the loss of the ethylamine (B1201723) side chain or parts thereof. Collision energies are estimated and would require empirical optimization.
The most intense and stable fragment ion is typically chosen for quantification, while a second, less intense transition can be monitored for confirmation of identity. The collision energy for each transition must be optimized to maximize the production of the desired product ion, thereby maximizing sensitivity. nih.gov The use of scheduled MRM, where the instrument only monitors for specific transitions around the expected retention time of the analyte, allows for the analysis of a large number of compounds in a single run without sacrificing sensitivity. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a gold-standard technique for the confirmatory analysis of volatile and semi-volatile compounds, including phenethylamines like escaline. researchgate.netwikipedia.org The use of this compound as an internal standard is a cornerstone of quantitative GC-MS methods, as it closely mimics the chromatographic behavior and mass spectral fragmentation of the target analyte, escaline, while being distinguishable by its higher mass. This co-elution and similar chemical behavior help to correct for variations in sample preparation and instrument response. oup.com
A typical GC-MS methodology for the analysis of escaline using this compound as an internal standard involves several key steps. The initial phase consists of sample preparation, which often includes liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the biological matrix, such as urine or blood. researchgate.netpjps.pk Given the polar nature of the amine group in escaline, a derivatization step is commonly employed to enhance its volatility and improve its chromatographic properties. Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) or N-methyl-bis(trifluoroacetamide) (MBTFA) are frequently used for this purpose. nih.govubi.pt
The derivatized extract is then introduced into the GC system. The chromatographic separation is typically achieved on a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS). nih.gov The oven temperature program is optimized to ensure a good separation of the analyte from other matrix components and potential interfering substances. pjps.pk
Following chromatographic separation, the eluting compounds enter the mass spectrometer. In the electron ionization (EI) source, the molecules are fragmented into characteristic ions. The mass analyzer, often a quadrupole, is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. oup.comtechnologynetworks.com For escaline, characteristic fragment ions would be monitored, while for this compound, the corresponding deuterated fragment ions would be selected for quantification and confirmation.
Table 1: Illustrative GC-MS Parameters for the Analysis of Escaline with this compound as Internal Standard
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Volume | 1 µL (Splitless mode) |
| Inlet Temperature | 250 °C |
| Oven Temperature Program | Initial temp 80°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Illustrative SIM Ions (for PFPA derivative) | |
| Escaline | m/z 224, 252, 355 |
| Escaline-d5 | m/z 229, 257, 360 |
Note: The specific ions would be determined during method development and validation.
Rigorous Validation of Analytical Methods Utilizing this compound
The validation of an analytical method is a critical process to ensure that it is fit for its intended purpose. oup.com When using this compound as an internal standard for the quantification of escaline, a comprehensive validation study is conducted to assess various performance characteristics.
Assessment of Linearity and Calibration Curve Performance
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. For the quantification of escaline, a calibration curve is constructed by analyzing a series of standards at different concentrations. koreascience.kr Each standard contains a known amount of escaline and a constant concentration of the internal standard, this compound. The curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the analyte concentration. The linearity is typically evaluated by the coefficient of determination (r²), which should ideally be ≥ 0.995. koreascience.kr
Table 2: Representative Linearity Data for GC-MS Analysis of Escaline
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean, n=3) |
| 10 | 0.052 |
| 25 | 0.128 |
| 50 | 0.255 |
| 100 | 0.510 |
| 250 | 1.275 |
| 500 | 2.540 |
| Calibration Curve Equation | y = 0.0051x + 0.001 |
| Coefficient of Determination (r²) | 0.9992 |
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. egetipdergisi.com.tr These limits are often determined based on the signal-to-noise ratio (S/N), with an S/N of 3 typically used for the LOD and an S/N of 10 for the LOQ. oup.com For forensic applications, low LOD and LOQ values are crucial for detecting trace amounts of substances.
Table 3: Typical LOD and LOQ Values for Phenethylamine (B48288) Analysis by GC-MS
| Parameter | Concentration (ng/mL) | Basis of Determination |
| Limit of Detection (LOD) | 2 | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | 5 | Signal-to-Noise Ratio ≥ 10 and acceptable precision/accuracy |
Note: These values are illustrative and based on published data for similar phenethylamines. oup.comnih.gov
Evaluation of Accuracy, Precision, and Measurement Uncertainty
Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. scholars.direct Both are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day precision and accuracy) and on different days (inter-day precision and accuracy). koreascience.kr Accuracy is expressed as the percentage of the nominal concentration, and precision is expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). For forensic toxicology, accuracy is generally expected to be within ±15% of the nominal value (±20% at the LOQ), and precision should be ≤15% RSD (≤20% at the LOQ). nih.gov Measurement uncertainty provides a quantitative indication of the quality of a measurement result.
Table 4: Representative Accuracy and Precision Data for the Quantification of Escaline
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) (n=5) | Intra-day Precision (%RSD) (n=5) | Inter-day Accuracy (%) (n=15, 3 days) | Inter-day Precision (%RSD) (n=15, 3 days) |
| Low | 15 | 102.5 | 5.8 | 104.2 | 7.2 |
| Medium | 150 | 98.7 | 3.5 | 99.5 | 4.1 |
| High | 400 | 101.1 | 2.9 | 100.8 | 3.3 |
Recovery and Matrix Effect Evaluation
Recovery refers to the extraction efficiency of an analytical process, representing the percentage of the analyte that is successfully extracted from the matrix. The matrix effect is the suppression or enhancement of ionization of the analyte due to co-eluting compounds from the sample matrix. biotage.com The use of a deuterated internal standard like this compound is crucial for compensating for both recovery losses and matrix effects, as it is affected in a similar manner to the non-deuterated analyte. oup.com These parameters are evaluated by comparing the response of the analyte in a pre-extraction spiked sample to a post-extraction spiked sample (for recovery) and by comparing the response of the analyte in a post-extraction spiked sample to a neat standard solution (for matrix effect). biotage.com
Table 5: Illustrative Recovery and Matrix Effect Data
| Parameter | Low QC (15 ng/mL) | High QC (400 ng/mL) | Acceptance Criteria |
| Extraction Recovery (%) | 88.5 | 92.1 | Typically 80-120% |
| Matrix Effect (%) | 95.2 (slight suppression) | 97.8 (minimal effect) | Values close to 100% are ideal |
Note: Matrix effect is calculated as (Peak area in post-extraction spike / Peak area in neat solution) x 100. Values <100% indicate suppression, and values >100% indicate enhancement.
Molecular Pharmacology and Receptor Interaction Research
In Vitro Receptor Binding and Functional Assays of Escaline (B1605962) Analogs
In vitro studies are fundamental in characterizing the interaction of escaline analogs with specific receptor targets. These assays measure the affinity (how strongly a compound binds to a receptor) and efficacy (the ability of the compound to produce a biological response upon binding).
Serotonin (B10506) Receptor Subtype Affinity and Efficacy (e.g., 5-HT2A, 5-HT2C)
Research indicates that escaline and its related phenethylamine (B48288) derivatives exhibit significant interaction with serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. frontiersin.orgresearchgate.net These interactions are believed to be central to their psychoactive effects. nih.gov
Compared to the parent compound mescaline, escaline analogs generally show higher binding affinities for both 5-HT2A and 5-HT2C receptors. frontiersin.orgresearchgate.net For instance, escaline's affinity for the 5-HT2A receptor is approximately double that of mescaline. wikipedia.org Studies have shown that modifications to the 4-alkoxy group on the phenethylamine structure can influence these binding affinities. frontiersin.orgresearchgate.net
Functional assays, which assess the activation of the receptor upon binding, reveal that escaline acts as a full agonist at the 5-HT2A receptor, with a functional potency similar to mescaline. wikipedia.org However, other analogs, despite high affinity, may exhibit lower efficacies. researchgate.net The introduction of fluorinated 4-alkoxy substituents has been observed to generally increase both binding affinity at 5-HT2A and 5-HT2C receptors and the activation potency and efficacy at 5-HT2A and 5-HT2B receptors. frontiersin.org
Below is a table summarizing the binding affinities (Ki) and functional activities (EC50) of Escaline at human serotonin receptors.
| Receptor | Binding Affinity (Ki) | Functional Activity (EC50) |
| 5-HT2A | 216.0 nM ncats.io | - |
| 5-HT2C | 2.0 µM ncats.io | - |
Adrenergic Receptor Profiling (e.g., α1A, α2A)
The interaction of escaline analogs with adrenergic receptors has also been investigated. Studies have shown that these compounds can bind to α1A and α2A adrenergic receptors. frontiersin.orgblossomanalysis.com The α1A-adrenergic receptor is known to be involved in processes such as smooth muscle contraction, while the α2A-adrenergic receptor plays a role in regulating neurotransmitter release. nih.govwikipedia.org However, the affinity of escaline derivatives for these adrenergic receptors is generally lower than their affinity for serotonin receptors. frontiersin.org
The following table displays the binding affinities of Escaline for human adrenergic receptors.
| Receptor | Binding Affinity (Ki) |
| α1A Adrenergic | > 6,300 nM frontiersin.org |
| α2A Adrenergic | > 6,300 nM frontiersin.org |
Enzyme Kinetics Studies Relevant to Escaline Metabolism
Enzyme kinetics studies are essential for understanding how escaline is metabolized in the body. wikipedia.orgnih.gov The use of deuterated analogs like Escaline-d5 Hydrochloride is particularly valuable in these studies. The deuterium (B1214612) atoms act as a label, allowing researchers to track the metabolic fate of the molecule without altering its fundamental chemical properties.
Investigation of Cytochrome P450 Enzyme Involvement
The Cytochrome P450 (CYP450) superfamily of enzymes is a primary system for the metabolism of many xenobiotics. uobasrah.edu.iq However, research into the interaction between mescaline and this system suggests a limited role in its primary metabolism. In-vitro studies with human liver microsomes indicate that mescaline does not appear to be a substrate for CYP2D6. wikipedia.org Furthermore, the in-vitro cytotoxicity of mescaline seems to be unaffected by the presence of CYP450 enzyme inhibitors, reinforcing the suggestion of limited direct metabolism by this pathway. wikipedia.org
While direct metabolism may be limited, mescaline has been evaluated for its potential to inhibit various CYP450 isoenzymes. The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency in inhibiting a specific biological function. A study determined the IC50 values for mescaline against several key drug-metabolizing enzymes, with the high values indicating a weak inhibitory potential. lisbonaddictions.eu
| CYP450 Isoenzyme | IC50 (mM) |
|---|---|
| CYP3A4 | 142.35 |
| CYP2D6 | 863.46 |
| CYP2B6 | 458.43 |
| CYP2A6 | 425.84 |
| CYP2E1 | 444.11 |
Despite the evidence for low direct interaction, some involvement of the CYP450 system in the broader metabolic pathway has been identified. In mouse hepatic microsomes, a specific P450 isozyme, CYP2C29, was found to catalyze the oxidation of 3,4,5-trimethoxyphenylacetaldehyde, an intermediate metabolite of mescaline, to 3,4,5-trimethoxyphenylacetic acid. nih.gov This NADPH-dependent reaction demonstrates that while CYP enzymes may not be responsible for the initial breakdown of mescaline, they can play a role in the subsequent metabolism of its derivatives. nih.gov
Monoamine Oxidase (MAO) and Diamine Oxidase (DAO) Activity Studies
The primary metabolic pathway for mescaline is understood to be oxidative deamination, which converts the parent molecule into an intermediate aldehyde. wikipedia.orgnih.gov However, the specific enzyme or enzymes responsible for this critical step—be it Monoamine Oxidase (MAO), Diamine Oxidase (DAO), or another amine oxidase—has been a subject of controversy. wikipedia.orgnih.gov
Studies have yielded conflicting findings. For instance, mescaline has been reported to be a poor or negligible substrate for highly purified human MAO in vitro. wikipedia.org In contrast to this finding, the pharmacological effects of mescaline were potentiated by the MAO-A inhibitor clorgiline, but not by the MAO-B inhibitor rasagiline. wikipedia.org This suggests that the MAO-A isoenzyme is indeed involved in its metabolism. Some early research also pointed towards DAO as a potential catalyst for mescaline's breakdown. cambridge.org The debate continues, with some researchers suggesting a unique "mescaline oxidase" may be responsible, though this has not been definitively identified. nih.gov
The defining characteristic of this compound is the presence of five deuterium atoms. The placement of these heavier isotopes, particularly on the ethylamine (B1201723) side-chain, is significant. It is well-established that alpha-deuterium substitution on the ethylamine side-chain of tryptamines, a related class of compounds, induces resistance to metabolism by MAO. udv.org.br This "kinetic isotope effect" slows the rate of enzymatic cleavage at the carbon-deuterium bond compared to the carbon-hydrogen bond. Therefore, it is hypothesized that the deuteration in this compound is designed to reduce its rate of metabolism by MAO-A, potentially leading to prolonged activity compared to its non-deuterated counterpart. udv.org.br
Michaelis-Menten Kinetics Characterization in Enzyme Systems
Enzyme kinetics are studied to understand the rate of an enzyme-catalyzed reaction and the affinity of an enzyme for its substrate. teachmephysiology.comlibretexts.org The Michaelis-Menten model is a fundamental equation used to characterize these interactions. libretexts.org The model describes the relationship between the initial reaction velocity (v), the substrate concentration ([S]), the maximum reaction velocity (Vmax), and the Michaelis constant (Km). uobasrah.edu.iqteachmephysiology.com
Vmax represents the maximum rate at which the enzyme can catalyze the reaction when it is fully saturated with the substrate. teachmephysiology.com
Km is the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the enzyme's affinity for the substrate; a lower Km indicates a higher affinity. teachmephysiology.com
| OCT1 Variant | Km (µM) | Vmax (pmol × mg protein⁻¹ × min⁻¹) |
|---|---|---|
| OCT11 (Wild-type) | 1580 ± 260 | 7640 ± 600 |
| OCT12 (41L) | 1440 ± 650 | 4190 ± 820 |
| OCT17 (S189L) | 1520 ± 450 | 5270 ± 740 |
| OCT18 (R481C) | 1680 ± 320 | 9670 ± 900 |
This data illustrates that genetic variations in a protein can alter its kinetic parameters for a specific substrate, leading to interindividual differences in pharmacokinetics. scispace.com Similar studies to determine the Km and Vmax for this compound with metabolic enzymes like MAO-A would be essential to fully characterize its pharmacological profile and quantify the impact of its deuteration.
Preclinical Behavioral and Mechanistic Studies Animal Models
Assessment of Central Dopaminergic Activity in Animal Models
A review of published scientific literature indicates a lack of specific studies investigating the central dopaminergic activity of Escaline (B1605962) in animal models.
There are no available research findings that specifically utilize climbing behavior assays to assess the effects of Escaline. This type of assay is often employed to study stereotyped behaviors associated with the stimulation of central dopamine (B1211576) systems, particularly by dopamine receptor agonists. conductscience.comugobasile.com The test measures vertical locomotor activity in rodents, and changes in this behavior can indicate effects on motor function and the neuromuscular system. ugobasile.comnih.gov However, no studies have been published that apply this methodology to Escaline.
Serotonergic Hallucinogen-Induced Behavioral Phenotypes in Rodent Models
Escaline has been characterized using a key behavioral assay that serves as a proxy for serotonergic activity relevant to hallucinogenic potential in humans.
The head-twitch response (HTR) is a rapid, side-to-side head movement observed in rodents following the administration of serotonergic hallucinogens. nih.gov This behavior is widely accepted as a reliable behavioral proxy for 5-HT2A receptor activation, which is the primary mechanism underlying the effects of classic psychedelics. ljmu.ac.uknih.gov
Research has demonstrated that Escaline induces the HTR in mice, confirming its activity at 5-HT2A receptors in a manner consistent with other psychedelic phenethylamines. researchgate.net In comparative studies, Escaline was shown to be more potent than its parent compound, Mescaline. The potency of a compound in the HTR assay is typically expressed as the ED50 value, which is the dose required to produce 50% of the maximal response. The HTR induced by mescaline analogs often follows a non-monotonic, or inverted "U" shaped, dose-response curve, where the frequency of head twitches decreases at higher doses. researchgate.net
The table below summarizes the findings from HTR studies conducted in C57BL/6J mice, comparing the potency of Escaline to Mescaline.
| Compound | ED50 (mg/kg) | ED50 (µmol/kg) |
| Mescaline | 6.51 | 26.3 |
| Escaline | 2.97 | 11.5 |
Data sourced from studies on the head-twitch response induced by mescaline analogs. researchgate.net
Neurophysiological Correlates of Receptor Activation
The direct neurophysiological impact of Escaline-d5 hydrochloride in preclinical animal models has not been extensively documented in publicly available research. However, valuable insights can be inferred from studies on structurally and pharmacologically similar compounds, such as mescaline. As a phenethylamine (B48288) derivative that primarily exerts its effects through the agonism of serotonin (B10506) 5-HT2A receptors, escaline is expected to produce comparable alterations in neuronal activity.
Research on mescaline in freely moving rats has demonstrated significant changes in the brain's electrical activity, as measured by electroencephalography (EEG). These studies reveal a pattern of brain desynchronization and a global decrease in EEG power across various frequency bands. This effect is a hallmark of 5-HT2A receptor activation by psychedelic compounds.
A study investigating the effects of a high dose of mescaline (100 mg/kg) on the EEG of rats showed a time-dependent and global decrease in EEG activity. researchgate.net The analysis of resting-state-like EEG segments, to ensure translational validity with human studies, revealed a widespread reduction in power across the 1-40 Hz frequency range. researchgate.net
The table below summarizes the key findings from an EEG study on mescaline in rats, which can be considered indicative of the likely neurophysiological effects of escaline.
Table 1: Effects of Mescaline on EEG Power in Rats
| Frequency Band | Effect on Power | Time Course of Effect |
|---|---|---|
| Delta (1-4 Hz) | Decrease | Observed over the course of the experiment |
| Theta (4-8 Hz) | Decrease | Observed over the course of the experiment |
| Alpha (8-12 Hz) | Decrease | Observed over the course of the experiment |
| Beta (12-30 Hz) | Decrease | Observed over the course of the experiment |
| Gamma (30-40 Hz) | Decrease | Observed over the course of the experiment |
Data derived from a study on the effects of 100 mg/kg mescaline on the EEG of freely moving rats. researchgate.net
The observed broadband desynchronization of the EEG is thought to reflect a more chaotic and less predictable state of cortical activity, which may underlie the perceptual and cognitive alterations associated with 5-HT2A agonist psychedelics. researchgate.net The activation of 5-HT2A receptors, which are highly expressed on cortical pyramidal neurons, leads to increased cellular excitability and asynchronous firing, disrupting the synchronized rhythmic activity that characterizes normal waking consciousness.
Furthermore, the activation of 5-HT2A receptors is known to be coupled to the Gq signaling pathway, leading to the activation of phospholipase C (PLC). nih.gov This intracellular signaling cascade results in the mobilization of intracellular calcium and the activation of protein kinase C, which can modulate the activity of various ion channels and neurotransmitter systems. While specific data on how escaline influences these downstream pathways is not available, the established mechanism of 5-HT2A receptor agonism suggests that it would initiate a similar cascade of intracellular events, ultimately leading to the observed changes in neuronal excitability and network activity.
It is important to reiterate that while the effects of mescaline provide a strong basis for understanding the likely neurophysiological correlates of escaline's receptor activation, dedicated preclinical studies on escaline are necessary to confirm these assumptions and to delineate any potential unique properties of this specific compound.
Metabolism and Pharmacokinetics in Research Models
In Vitro Metabolic Stability and Metabolite Profiling of Escaline (B1605962) and Analogs
In vitro studies using liver microsomes and hepatocytes are crucial for understanding the metabolic stability and identifying the primary metabolic pathways of a compound. These systems contain the necessary enzymes for Phase I and Phase II metabolism.
Incubation of phenethylamine (B48288) derivatives with human liver microsomes (HLM) has been a key method to elucidate their metabolic pathways. For instance, studies on proscaline (B1283602) and methallylescaline, which are structurally similar to escaline, have identified hydroxylation and N-acetylation as major metabolic routes in HLM. It is anticipated that escaline would undergo similar biotransformations.
The metabolic stability of a compound in these in vitro systems is often measured by its half-life (t½). While specific data for escaline is scarce, the stability of related phenethylamines can be influenced by the specific enzymes involved in their metabolism. For example, the rate of metabolism can be affected by the expression levels of various cytochrome P450 (CYP) enzymes in the liver microsomes.
Table 1: Predicted In Vitro Metabolic Stability of Escaline in Human Liver Microsomes (HLM) (This table is predictive and based on data from analogous compounds)
| Parameter | Predicted Value | Metabolic Pathway |
|---|---|---|
| Half-life (t½) | Moderate | Oxidative Deamination, N-Acetylation, O-Dealkylation |
| Intrinsic Clearance (CLint) | Moderate to High | Primarily CYP-mediated |
Based on the metabolism of mescaline and other phenethylamines, the metabolic pathways for escaline are predicted to involve both Phase I and Phase II reactions.
Phase I Metabolism: These are functionalization reactions that introduce or expose polar groups. For escaline, the predicted primary Phase I metabolic pathways include:
Oxidative Deamination: This is a major pathway for mescaline, leading to the formation of an aldehyde intermediate, which is then further oxidized to the corresponding carboxylic acid, 3,4,5-trimethoxyphenylacetic acid (TMPA). nih.gov For escaline, this would result in 4-ethoxy-3,5-dimethoxyphenylacetic acid.
O-Dealkylation: The ethoxy and methoxy (B1213986) groups on the phenyl ring are susceptible to O-dealkylation, which would lead to the formation of phenolic metabolites.
N-Acetylation: Studies on mescaline and other phenethylamines have shown that N-acetylation is another significant metabolic route. nih.gov
Hydroxylation: As seen with proscaline and methallylescaline, hydroxylation of the ethylamine (B1201723) side chain or the aromatic ring is a likely metabolic pathway.
Phase II Metabolism: These are conjugation reactions where an endogenous molecule is added to the parent drug or its Phase I metabolite to increase water solubility and facilitate excretion. Predicted Phase II metabolites of escaline would involve the conjugation of its phenolic metabolites with glucuronic acid or sulfate.
Table 2: Predicted Phase I and Phase II Metabolites of Escaline (This table is predictive and based on data from analogous compounds)
| Phase | Metabolic Reaction | Predicted Metabolite |
|---|---|---|
| Phase I | Oxidative Deamination | 4-Ethoxy-3,5-dimethoxyphenylacetic acid |
| O-Demethylation | 4-Ethoxy-3-hydroxy-5-methoxyphenethylamine | |
| O-Deethylation | 3,5-Dimethoxy-4-hydroxyphenethylamine | |
| N-Acetylation | N-Acetyl-escaline | |
| Phase II | Glucuronidation | Phenolic glucuronides |
| Sulfation | Phenolic sulfates |
In Vivo Pharmacokinetic Studies in Animal Models
Animal models, such as rats and rabbits, are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole-organism system.
Pharmacokinetic studies of mescaline in animal models provide valuable insights into how escaline might behave in vivo.
Absorption: After oral administration, mescaline is readily absorbed from the gastrointestinal tract. nih.gov It is expected that escaline would exhibit similar absorption characteristics.
Distribution: Mescaline distributes to various tissues, with higher concentrations found in the liver and kidneys compared to the brain. nih.gov This suggests that escaline may also have a wide distribution but with potentially limited penetration of the blood-brain barrier.
Excretion: Mescaline and its metabolites are primarily excreted in the urine. A significant portion of mescaline is excreted unchanged. nih.gov For example, in rats, about 18.4% of a dose of mescaline is eliminated unchanged in the urine, while in mice, this value is much higher at 79.4%. nih.gov The major metabolite excreted is TMPA. nih.gov It is plausible that escaline and its metabolites would also be primarily eliminated via the renal route.
Table 3: Pharmacokinetic Parameters of Mescaline in Animal Models (This table provides data for mescaline as a surrogate for escaline)
| Animal Model | Route of Administration | Tmax (h) | t½ (h) | Major Excretion Route | Reference |
|---|---|---|---|---|---|
| Rabbit | Intravenous | - | α-phase: short, β-phase: longer | Urine | nih.gov |
| Rat | Subcutaneous | ~1 (brain) | - | Urine | researchgate.netnih.gov |
The substitution of hydrogen atoms with deuterium (B1214612) in a drug molecule, as in escaline-d5 hydrochloride, can significantly alter its metabolic profile. This is known as the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes to break.
This can lead to:
Reduced Rate of Metabolism: Deuteration at a site of metabolism can slow down the rate of enzymatic reaction, leading to a longer half-life and increased exposure to the parent drug. researchgate.netjuniperpublishers.com
Metabolic Shunting: If a particular metabolic pathway is slowed due to deuteration, the drug may be metabolized through alternative pathways to a greater extent. This can alter the proportion of different metabolites formed. juniperpublishers.com
For this compound, where the deuterium atoms are located on the ethylamine side chain, it is anticipated that metabolic pathways involving the cleavage of C-H bonds at these positions, such as oxidative deamination, would be slowed. This could potentially lead to a greater proportion of the drug being metabolized through N-acetylation or O-dealkylation, or an increase in the amount of unchanged drug excreted. The precise impact of deuteration would depend on which metabolic pathway is rate-limiting for the clearance of escaline. nih.gov
Table 4: Predicted Effects of Deuteration on Escaline Metabolism (This table is predictive and based on general principles of deuterium isotope effects)
| Metabolic Pathway | Predicted Effect of Deuteration (Escaline-d5 vs. Escaline) |
|---|---|
| Oxidative Deamination | Decreased rate |
| N-Acetylation | Potentially increased relative contribution |
| O-Dealkylation | No direct effect expected |
| Overall Clearance | Potentially decreased |
| Half-life (t½) | Potentially increased |
Structure Activity Relationship Sar Studies of Escaline and Its Analogs
Impact of Aromatic Ring Substituents on Receptor Binding and Activity
Substitutions on the aromatic ring of the phenethylamine (B48288) structure are critical determinants of psychedelic activity. For the 3,4,5-trisubstituted phenethylamines, such as mescaline and its derivatives, the nature and position of these substituents significantly modulate their pharmacological profile. nih.gov
In the series of 4-alkoxy-3,5-dimethoxyphenethylamines, the length and lipophilicity of the alkoxy group at the 4-position play a crucial role in determining the potency and receptor binding affinity. nih.govfrontiersin.org Generally, increasing the length of the 4-alkoxy chain from a methoxy (B1213986) group (as in mescaline) to an ethoxy (escaline), propoxy (proscaline), or even larger groups, tends to increase the affinity for the 5-HT2A and 5-HT2C receptors. nih.govresearchgate.net This is attributed to the increased hydrophobicity of the molecule, which can enhance its ability to cross the blood-brain barrier and interact with the receptor binding site. frontiersin.org
For instance, escaline (B1605962) (4-ethoxy-3,5-dimethoxyphenethylamine) demonstrates a higher potency than mescaline. nih.gov Similarly, proscaline (B1283602) (4-propoxy-3,5-dimethoxyphenethylamine) is also more potent than mescaline. nih.gov This trend of increased potency with a longer 4-alkoxy chain generally holds true up to a certain point, beyond which steric hindrance may negatively impact receptor binding. frontiersin.org
| Compound | 4-Position Substituent | Relative Potency (Compared to Mescaline) | 5-HT2A Receptor Affinity (Ki, nM) |
|---|---|---|---|
| Mescaline | -OCH3 | 1 | ~5000 |
| Escaline | -OCH2CH3 | ~5x | 150-12,000 |
| Proscaline | -OCH2CH2CH3 | ~5x | Data not uniformly available |
The 3,5-dimethoxy substitution pattern is a key feature of mescaline and its behaviorally active analogs. This specific arrangement of methoxy groups on the phenyl ring is thought to be crucial for the molecule's ability to adopt the correct conformation for binding to and activating the 5-HT2A receptor. nih.gov The methoxy groups are believed to orient the molecule within the receptor's binding pocket, facilitating the necessary interactions for signal transduction. Altering this substitution pattern, for example to a 2,4,5-trisubstituted pattern, results in a different class of psychedelic phenethylamines with distinct SAR characteristics. nih.gov
Influence of α-Methylation on Potency and Receptor Selectivity
The addition of a methyl group at the alpha (α) position of the ethylamine (B1201723) side chain, which converts a phenethylamine into an amphetamine analog, has a significant impact on the compound's pharmacological properties. nih.gov In the case of mescaline analogs, α-methylation generally leads to an increase in potency. researchgate.net This is partly because the α-methyl group provides steric hindrance that protects the amine group from metabolism by monoamine oxidase (MAO), thereby increasing the bioavailability and duration of action of the compound. frontiersin.org
Furthermore, α-methylation can also influence receptor selectivity and efficacy. researchgate.net For some phenethylamines, the amphetamine counterparts have been shown to have higher intrinsic activity at the 5-HT2A receptor. researchgate.net This means that even when bound to the receptor, the α-methylated compound may be more effective at initiating the downstream signaling cascade that leads to the psychedelic effects.
| Phenethylamine | Corresponding Amphetamine | Effect of α-Methylation on Potency |
|---|---|---|
| Mescaline | TMA (Trimethoxyamphetamine) | Increased |
| Escaline | 3C-E | Increased |
Stereochemical Considerations in Phenethylamine Activity
When an α-methyl group is introduced, a chiral center is created, leading to two possible stereoisomers (R and S enantiomers). In the realm of psychedelic amphetamines, the stereochemistry at the α-carbon is a critical factor in determining the biological activity. nih.gov For many 2,4,5-trisubstituted amphetamines, the (R)-enantiomer is significantly more potent than the (S)-enantiomer. nih.gov The (R)-isomer typically exhibits a higher affinity for the 5-HT2A receptor and is the more active enantiomer in producing psychedelic effects. nih.gov This stereoselectivity highlights the specific three-dimensional conformation required for optimal interaction with the receptor binding site.
Comparative Analysis with Mescaline and Other Phenethylamine Psychedelics
The SAR of escaline and its analogs is best understood in comparison to mescaline and other classes of psychedelic phenethylamines.
Mescaline: As the parent compound of this series, mescaline has a relatively lower affinity for the 5-HT2A receptor compared to many other psychedelics. nih.govresearchgate.net Its psychedelic effects are attributed to its action as a partial agonist at this receptor. psychonautwiki.org
2,4,5-Trisubstituted Phenethylamines (e.g., 2C-B, DOI): This class of phenethylamines generally exhibits higher affinity for the 5-HT2A receptor than the 3,4,5-trisubstituted compounds like escaline. nih.gov The position of the substituents on the aromatic ring significantly influences receptor interaction, with the 2,4,5-pattern often leading to more potent compounds.
N-Benzyl Phenethylamines (e.g., 25B-NBOMe): The addition of a large N-benzyl substituent to the amine group of a phenethylamine can dramatically increase its affinity and potency for the 5-HT2A receptor. nih.gov This modification has led to the development of some of the most potent psychedelic compounds known.
The table below provides a comparative overview of the 5-HT2A receptor binding affinities for selected phenethylamines.
| Compound | Substitution Pattern | 5-HT2A Receptor Affinity (Ki, nM) |
|---|---|---|
| Mescaline | 3,4,5-trimethoxy | ~5000 |
| Escaline | 4-ethoxy-3,5-dimethoxy | 150-12,000 |
| 2C-B | 4-bromo-2,5-dimethoxy | ~100-500 |
| DOI | 4-iodo-2,5-dimethoxy (amphetamine) | ~1-10 |
| 25B-NBOMe | 4-bromo-2,5-dimethoxy (N-benzyl) | <1 |
Forensic Science and Analytical Toxicology Research
Methodologies for Detection and Quantification of Escaline (B1605962) and Metabolites in Biological Matrices
The detection and quantification of escaline and its metabolites in biological matrices are crucial for forensic investigations, clinical toxicology, and understanding the pharmacokinetics of the substance. The choice of analytical technique and sample preparation method depends on the specific matrix and the required sensitivity and selectivity.
Urine and blood are the most common matrices for the detection of recent drug use. Analysis typically involves a two-step process: a screening test followed by a confirmatory test unsw.edu.aunih.gov.
Sample Preparation: Proper sample preparation is essential to remove interferences from the complex biological matrix and to concentrate the analytes of interest uab.edu. Common techniques for urine and blood include:
Dilution: A simple approach, often referred to as "dilute-and-shoot," where the sample is diluted with a solvent before direct injection into the analytical instrument. This method is fast but may suffer from lower sensitivity and significant matrix effects.
Protein Precipitation (PPT): Primarily used for blood, plasma, or serum, this technique involves adding an organic solvent (e.g., acetonitrile) or a strong acid to precipitate proteins, which are then removed by centrifugation. The resulting supernatant can be analyzed directly or further purified researchgate.net.
Liquid-Liquid Extraction (LLE): This method separates compounds based on their differential solubilities in two immiscible liquids. By adjusting the pH of the aqueous sample, acidic, neutral, and basic drugs can be selectively extracted into an organic solvent.
Solid-Phase Extraction (SPE): This has become a popular and often automated technique. It utilizes a solid sorbent material to isolate analytes from the liquid sample. By selecting the appropriate sorbent and elution solvents, a clean extract with high recovery of the target compounds can be achieved.
Analytical Techniques: Once the sample is prepared, instrumental analysis is performed for identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique in forensic toxicology unsw.edu.aunih.gov. For compounds like escaline, which contain polar functional groups, derivatization is often required to increase their volatility and thermal stability for GC analysis nih.govnih.gov. Trimethylsilylation is a common derivatization method for primary metabolites nih.gov. GC-MS provides good chromatographic separation and characteristic mass spectra for identification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the current gold standard for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization uab.eduresearchgate.netnih.gov. In LC-MS/MS, compounds are separated by liquid chromatography and then detected by a tandem mass spectrometer, which provides a high degree of specificity through the monitoring of specific precursor-to-product ion transitions.
A study on the metabolism of structurally similar phenethylamines, proscaline (B1283602) and methallylescaline, utilized high-resolution mass spectrometry to identify metabolites, with hydroxylation and N-acetylation being major metabolic pathways nih.gov. It is anticipated that escaline would undergo similar metabolic transformations.
Table 1: Comparison of Analytical Techniques for Escaline in Urine and Blood
| Technique | Sample Preparation | Advantages | Disadvantages |
|---|---|---|---|
| GC-MS | LLE, SPE, Derivatization | High chromatographic resolution, established libraries for identification. | Derivatization is often necessary, can be destructive for some compounds. |
| LC-MS/MS | PPT, LLE, SPE, Dilute-and-Shoot | High sensitivity and selectivity, no derivatization needed, suitable for a wide range of compounds. nih.gov | Susceptible to matrix effects, which can impact quantification. |
Hair analysis offers a longer detection window (weeks to months) compared to urine and blood, providing information on chronic or past drug exposure unsw.edu.aunih.gov. The analysis of drugs in hair is a specialized area of toxicology that requires sensitive analytical methods.
Sample Preparation for Hair: Hair samples are first decontaminated to remove external pollutants. The hair is then typically pulverized or cut into small pieces and subjected to an extraction process, often involving incubation in a solvent (e.g., methanol, acetonitrile) or digestion with an acid, base, or enzyme to release the incorporated drugs.
Analytical Techniques for Hair: Due to the very low concentrations of drugs typically found in hair, highly sensitive techniques are required. LC-MS/MS is the most commonly employed method for hair analysis due to its ability to detect picogram per milligram levels of substances nih.gov.
While specific studies on escaline in hair are not widely published, the methodologies used for other phenethylamines are applicable. The detection of related novel psychoactive substances in hair has been successfully demonstrated, providing a basis for the development of methods for escaline nih.gov.
Strategies for Differentiation of Escaline from Structurally Related Designer Phenethylamines
A significant challenge in the forensic analysis of designer drugs is the differentiation of structurally similar compounds, including isomers. Escaline (3,5-dimethoxy-4-ethoxyphenethylamine) is part of a larger family of phenethylamine (B48288) derivatives, such as mescaline (3,4,5-trimethoxyphenethylamine) and proscaline (3,5-dimethoxy-4-propoxyphenethylamine) nih.gov. These compounds can have similar mass spectral fragmentation patterns, making their individual identification difficult.
Chromatographic Separation: The most effective strategy for differentiating these analogs is through chromatographic separation.
GC: By optimizing the temperature program and using an appropriate capillary column, structural isomers can often be separated based on differences in their boiling points and interactions with the stationary phase.
LC: High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) offer excellent resolving power for separating closely related compounds based on their polarity and other physicochemical properties nih.gov. The choice of column chemistry and mobile phase composition is critical for achieving separation.
Mass Spectrometry: While mass spectra of isomers can be similar, high-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which helps in confirming the elemental composition of the molecule nih.govnih.gov. Additionally, careful examination of the relative abundances of fragment ions in tandem mass spectrometry (MS/MS) can reveal subtle differences that allow for differentiation. For example, the fragmentation of the ethoxy group in escaline will produce different product ions compared to the methoxy (B1213986) or propoxy groups in its analogs.
Table 2: Key Characteristics for Differentiating Escaline from Analogs
| Compound | Chemical Formula | Molar Mass (g/mol) | Key Differentiating Feature |
|---|---|---|---|
| Escaline | C12H19NO3 | 225.288 | 4-ethoxy substitution |
| Mescaline | C11H17NO3 | 211.259 | 4-methoxy substitution |
| Proscaline | C13H21NO3 | 239.315 | 4-propoxy substitution |
Role of Escaline-d5 Hydrochloride in Establishing and Validating Forensic Reference Standards
The use of internal standards is fundamental for accurate and precise quantification in analytical chemistry, particularly in forensic toxicology where matrix effects can be significant uab.educlearsynth.comresearchgate.net. Deuterated internal standards, such as this compound, are considered the gold standard for mass spectrometry-based methods clearsynth.comlcms.cz.
Principle of Isotope Dilution Mass Spectrometry: A known amount of the deuterated standard (e.g., Escaline-d5) is added to the sample at the beginning of the extraction procedure. This stable isotope-labeled analog is chemically identical to the analyte (escaline) but has a higher mass due to the presence of deuterium (B1214612) atoms. Because they are chemically identical, the deuterated standard and the native analyte exhibit the same behavior during extraction, chromatography, and ionization in the mass spectrometer.
Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard. The mass spectrometer can distinguish between the analyte and the deuterated standard based on their mass-to-charge ratio. Quantification is then based on the ratio of the response of the analyte to the response of the internal standard, which corrects for variations in extraction recovery and matrix-induced ion suppression or enhancement clearsynth.comlcms.cz.
Validation of Forensic Methods: this compound is essential for the validation of analytical methods according to forensic guidelines. Method validation ensures that a procedure is reliable, reproducible, and fit for its intended purpose. Key validation parameters assessed using the deuterated standard include:
Accuracy: The closeness of the measured concentration to the true value.
Precision: The degree of agreement among a series of measurements.
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Matrix Effect: The influence of co-eluting substances from the biological matrix on the ionization of the analyte.
Recovery: The efficiency of the extraction process.
By using this compound, forensic laboratories can develop and validate robust and reliable methods for the quantification of escaline, ensuring that the results are legally and scientifically defensible.
Emerging Analytical Challenges with Novel Psychoactive Substances (NPS) in Forensic Contexts
The rapid emergence and diversification of NPS pose significant challenges to forensic laboratories longdom.orgnih.govresearchgate.netblackrainbow.com. These challenges impact all stages of the analytical process, from detection to interpretation.
Lack of Reference Materials: A primary challenge is the unavailability of certified reference materials and their corresponding deuterated internal standards for newly emerged NPS. Without these standards, the identification of a substance is tentative, and its quantification is not possible with a high degree of certainty.
Metabolism and Metabolites: The metabolic pathways of many NPS are unknown nih.gov. This makes it difficult to select the appropriate target analytes for detection, as the parent compound may be rapidly metabolized and present at very low concentrations in biological samples. Identifying unique metabolites is crucial for confirming drug intake.
Isomeric and Structurally Similar Compounds: As seen with the phenethylamine class, many NPS exist as isomers or have very similar chemical structures. This requires the use of high-resolution analytical techniques to ensure correct identification and prevent misinterpretation of results nih.gov.
Keeping Methods Up-to-Date: The constantly changing landscape of NPS requires forensic laboratories to continuously update their analytical methods and reference libraries. This is a resource-intensive process that involves method development, validation, and implementation.
Interpretation of Results: Even when an NPS is identified and quantified, the interpretation of its toxicological significance can be challenging due to a lack of pharmacological and toxicological data. Determining whether the detected concentration is consistent with recreational use, impairment, or a cause of death is often difficult.
Addressing these challenges requires a collaborative effort between forensic laboratories, researchers, and public health officials to share information, develop new analytical strategies, and stay ahead of the evolving drug market.
Regulatory Science and Research Chemical Landscape
Academic Perspectives on the Scheduling and Control of Research Chemicals
The traditional process for scheduling and controlling substances relies on a thorough evaluation of scientific and medical evidence regarding a drug's pharmacological effect, abuse potential, and public health risk. However, the rapid proliferation of NPS challenges this evidence-based model. researchgate.net Academics in the fields of pharmacology, toxicology, and public policy have highlighted a significant dilemma: by the time sufficient scientific knowledge is gathered on a specific NPS, it may have already been replaced by numerous new, structurally modified alternatives. researchgate.netojp.gov
This situation often leads regulatory bodies to adopt a precautionary principle, scheduling substances based on their structural similarity to known controlled drugs rather than on extensive pharmacological data. researchgate.net This approach, while intended to protect public health, can also stifle legitimate scientific research. The scheduling of a parent compound can create significant legal and administrative barriers to obtaining and studying its analogs, even for forensic and analytical purposes. nih.govnih.gov
From an academic standpoint, there is a call for more flexible and rational regulatory models. Some experts advocate for frameworks that can adapt more quickly to the evolving NPS market, potentially through broader, analog-based legislation. However, this raises concerns about over-criminalization and the potential to impede the development of novel therapeutics. researchgate.net The debate underscores a fundamental tension between the need for swift regulatory action and the methodical, evidence-based process that is the hallmark of scientific inquiry.
Scientific Challenges in Monitoring and Identification of Novel Psychoactive Substances (NPS)
The monitoring and identification of NPS in forensic and clinical settings present formidable scientific challenges. The sheer volume and transient nature of these compounds mean that analytical laboratories are in a perpetual race to keep up with an ever-changing target list. ojp.govclinicallab.com
Key challenges in NPS detection include:
Rapid Emergence: New substances appear on the market at an unprecedented rate, often with only slight chemical modifications from their predecessors. ojp.govnih.gov
Lack of Reference Materials: When a new NPS emerges, certified reference standards—essential for confirming its identity in a sample—are often not immediately available.
Metabolite Identification: Understanding how the human body metabolizes an NPS is crucial for detection in biological samples like urine, but this requires extensive research that lags behind the substance's emergence. researchgate.net
Isomer Resolution: Many NPS exist as isomers (compounds with the same chemical formula but different structures), which can be difficult to differentiate with standard analytical techniques but may have vastly different potencies and effects. oup.com
To address these issues, toxicology laboratories have increasingly moved from traditional screening methods, like immunoassays, to more sophisticated and specific technologies. rcpath.org High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are foundational techniques. More advanced methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HRMS), have become indispensable for their sensitivity and ability to identify unknown compounds. oup.comrcpath.org
Table 1: Comparison of Analytical Techniques for NPS Detection
| Technique | Description | Advantages | Limitations |
|---|---|---|---|
| Immunoassay | Uses antibodies to detect the presence of specific drug classes. | Fast, suitable for high-throughput screening. | Prone to cross-reactivity; may not detect novel analogs, leading to false negatives. clinicallab.com |
| GC-MS | Separates volatile compounds and identifies them based on their mass spectrum. | Provides high-resolution separation and specific identification. | Requires chemical derivatization for some compounds; not suitable for heat-sensitive molecules. oup.com |
| LC-MS/MS | Separates compounds in a liquid phase and uses tandem mass spectrometry for highly selective and sensitive quantification. | High sensitivity and specificity; suitable for a wide range of compounds without derivatization. researchgate.net | More complex instrumentation; potential for matrix effects. kcasbio.com |
| LC-HRMS | Similar to LC-MS/MS but uses a mass spectrometer with higher resolving power. | Can determine the elemental composition of unknown compounds, aiding in the identification of novel substances. rcpath.org | Higher cost of instrumentation and more complex data analysis. oup.com |
Within this analytical framework, Escaline-d5 Hydrochloride serves a vital and specific purpose. It is a deuterated internal standard. In quantitative analysis, an internal standard is a compound added to a sample in a known concentration to enable the accurate quantification of a different analyte. clearsynth.com
Deuterated standards are considered the gold standard for mass spectrometry-based quantification. scioninstruments.com Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. By replacing five hydrogen atoms in the Escaline (B1605962) molecule with deuterium atoms, Escaline-d5 is created. It is chemically and physically almost identical to natural Escaline and behaves nearly identically during sample extraction, chromatography, and ionization. clearsynth.comscioninstruments.com However, its increased mass allows it to be easily distinguished from the non-deuterated Escaline by the mass spectrometer.
The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is crucial for correcting for "matrix effects." kcasbio.com Biological samples like blood and urine are complex matrices, and other compounds within the sample can interfere with the analysis by either suppressing or enhancing the ionization of the target analyte, leading to inaccurate results. Because the SIL-IS is affected by the matrix in the same way as the analyte, measuring the ratio of the analyte to the internal standard allows for highly accurate and precise quantification, overcoming these variations. kcasbio.com
Table 2: Role of Deuterated Internal Standards in Analytical Toxicology
| Feature | Description | Significance |
|---|---|---|
| Chemical Similarity | The deuterated standard is structurally and chemically almost identical to the target analyte. | Ensures that it behaves similarly during sample preparation and analysis, accurately reflecting any loss or variation. scioninstruments.com |
| Mass Difference | The presence of deuterium atoms gives the standard a higher mass than the analyte. | Allows the mass spectrometer to distinguish between the standard and the analyte. scioninstruments.com |
| Co-elution | The standard and the analyte elute from the chromatography column at nearly the same time. | Ensures both are subjected to the same matrix effects at the same moment, enabling accurate correction. kcasbio.com |
| Improved Accuracy | By normalizing the analyte's signal to the standard's signal, variations are cancelled out. | Essential for reliable quantification in complex biological matrices and for validating analytical methods. clearsynth.com |
Ethical Considerations in Research with Controlled Analogs and Deuterated Standards
Research involving controlled substances and their analogs is governed by a stringent set of ethical principles and regulatory oversight. The core principles, often derived from foundational documents like the Belmont Report, include respect for persons, beneficence, and justice. ctfassets.net
Respect for Persons: This principle asserts that individuals should be treated as autonomous agents and that persons with diminished autonomy are entitled to protection. In a research context, this is primarily upheld through the process of informed consent, ensuring participants understand the nature of the research and can voluntarily decide to participate. ctfassets.net
Beneficence: This involves the dual obligations to not harm individuals and to maximize possible benefits while minimizing possible harms. Research protocols are evaluated by Institutional Review Boards (IRBs) to ensure a favorable risk-benefit ratio. ctfassets.net
Justice: This principle pertains to the fair distribution of the benefits and burdens of research. It requires that the selection of research subjects be equitable. ctfassets.net
Conducting research on controlled analogs like Escaline presents several ethical challenges. The potential for abuse and the association with illicit markets create a stigma that can be a barrier to legitimate scientific inquiry. nih.govnih.gov Researchers and institutions may face legal risks and regulatory burdens that hinder studies on these substances, even when the goal is to develop better diagnostic tools or understand public health threats. nih.gov
The use of deuterated standards such as This compound does not, in itself, introduce new ethical dilemmas concerning human subjects, as these standards are analytical reagents used in a laboratory setting, not administered to people. However, their use is inextricably linked to the broader ethical context of NPS research. The development and use of these tools are essential for upholding the principle of beneficence. By enabling accurate and reliable data collection, deuterated standards ensure the scientific validity of research. clearsynth.com Producing robust, defensible data is an ethical imperative, as it forms the basis for evidence-based public health policy, clinical interventions, and legal decisions.
Therefore, while the primary ethical scrutiny falls on research involving the psychoactive parent compounds, the analytical tools that support this research are a critical component of an ethical scientific enterprise. They allow the scientific community to generate the high-quality evidence needed to address the public health challenges posed by NPS, ensuring that policy and clinical practice are based on sound science rather than speculation.
Future Research Directions and Emerging Paradigms for Escaline D5 Hydrochloride
Development of Novel Analytical Approaches and Instrumentation for Deuterated Standards
The use of deuterated compounds as internal standards is well-established in quantitative analysis, particularly in mass spectrometry. However, future research is focused on developing more sophisticated analytical approaches and instrumentation that leverage the unique properties of standards like Escaline-d5 Hydrochloride.
One promising area is the advancement of quantitative nuclear magnetic resonance (qNMR) spectroscopy. A novel qNMR workflow utilizes the deuterium (B1214612) NMR signal for standardization, which can reduce sample preparation steps and associated uncertainties. nih.gov This approach allows for quantification based on an indirect concentration referencing that relies on a solvent having both proton (¹H) and deuterium (²H) signals. nih.gov The validation of such methods, including assessing precision, accuracy, and robustness, is crucial for their application in routine analyses like purity determination and pharmaceutical analysis. nih.gov
Another avenue of development lies in thermal desorption-gas chromatography/mass spectrometry (TD-GC/MS). This technique offers a rapid method for the analysis and quantification of sorbed trace organic compounds on micro- and nanoparticles. mdpi.com By using deuterated standards, researchers can accurately quantify the concentration of the analyte in both aqueous phases and on particle surfaces. mdpi.com
Furthermore, the use of synthetic deuterated internal standards is improving quantification in complex mixtures, such as dissolved organic matter (DOM), when analyzed by electrospray ionization high-resolution mass spectrometry (ESI-HRMS). chemrxiv.org These standards help correct for ionization suppression and instrument drift, enabling more accurate "pseudo-quantification" of components in environmental studies. chemrxiv.org The development of a wider range of deuterated standards that mimic the structures of various analytes is a key future direction. chemrxiv.org
| Analytical Technique | Application for Deuterated Standards | Key Advantages |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Standardization using the ²H integral for purity determination and pharmaceutical analysis. nih.gov | Reduced sample preparation, fewer uncertainties, applicable to various fields. nih.gov |
| Thermal Desorption-Gas Chromatography/Mass Spectrometry (TD-GC/MS) | Quantification of trace organic compounds in complex matrices, such as on microplastics. mdpi.com | Rapid analysis, direct analysis from particles without extensive sample preparation. mdpi.com |
| Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) | Correction for ionization suppression and instrument drift in the analysis of complex mixtures. chemrxiv.org | Improved linearity and accuracy of quantification in environmental and biological samples. chemrxiv.org |
| Nuclear Reaction Analysis (NRA) | Monitoring uptake of deuterated nutrients into cells and organisms. nih.gov | Biochemically passive labeling, more analogous to native molecules than fluorescent probes. nih.gov |
Further Elucidation of Escaline's Molecular Mechanisms via Deuterated Probes
Isotopically labeled compounds like this compound are invaluable tools for elucidating reaction mechanisms and metabolic pathways. clearsynth.com The substitution of hydrogen with deuterium can alter reaction rates due to the kinetic isotope effect (KIE), where the C-D bond is stronger and broken more slowly than a C-H bond. This effect can be exploited to understand the metabolic fate of escaline (B1605962).
For instance, studies on a related compound, β-phenylethylamine (PEA), showed that deuteration significantly increased the intensity and duration of its behavioral effects in rats. nih.gov This potentiation was attributed to the KIE, as the tetra-deuterated PEA proved to be a poorer substrate for monoamine oxidase, the primary enzyme responsible for its metabolism. nih.gov This led to a longer persistence of the compound in the brain. nih.gov
Future research using this compound could similarly investigate its metabolism by monoamine oxidase and other enzymes. By comparing the metabolic profiles of escaline and its deuterated analog, researchers can pinpoint which steps in the metabolic pathway involve the cleavage of a C-H bond at the deuterated positions. This provides crucial insights into the specific enzymes involved and the stability of the parent compound. Such studies are essential for understanding the pharmacokinetics and pharmacodynamics of escaline.
Application of this compound in Advanced Biochemical and Systems Biology Research
The use of deuterated probes extends beyond metabolic studies into the broader fields of biochemistry and systems biology. These disciplines aim to understand the complex interactions within biological systems, and deuterated molecules offer a non-invasive way to trace molecular movements and interactions. synmr.in
In biochemistry, this compound can be used as a "label-free" probe to study its interaction with protein targets, such as receptors and transporters. europa.eu Techniques like Raman spectroscopy can utilize the unique vibrational properties of the carbon-deuterium bond for direct and bioorthogonal spectroscopic imaging, allowing researchers to track the deuterated molecule within native and living cells without the need for bulky fluorescent tags that could alter its function. europa.eu Another innovative technique, Nuclear Reaction Analysis (NRA), is highly sensitive to deuterium and can be used to monitor the uptake of deuterated molecules into cells, providing a new method for measuring nutrient and drug acquisition. nih.gov
In systems biology, which recognizes the complexity and flexibility of cellular networks, understanding the subtle, multimodal dysfunction of pathways is key. researchgate.net Deuterated probes can help map the distribution and flux of molecules through metabolic networks. For example, deuterium metabolic imaging (DMI) using deuterated glucose or water (D₂O) has been used to study glycolysis, oxidative phosphorylation, and lipid metabolism in living systems. escholarship.org Similarly, administering this compound could allow researchers to trace the distribution of the molecule and its metabolites throughout an organism, providing a systems-level view of its biological impact.
In Silico Modeling and Computational Chemistry for Rational Design of Analogs and Probes
Computational approaches are becoming indispensable in modern drug discovery and chemical biology. In silico modeling and computational chemistry offer powerful tools for predicting the properties of molecules like this compound and for the rational design of novel analogs and probes.
In silico metabolism prediction software can be used to forecast the metabolic fate of escaline. nih.govresearchgate.net These programs can predict potential metabolites, which can then be targeted for confirmation in in vitro and in vivo experiments using this compound as a standard. nih.gov This combined approach accelerates the identification of metabolic pathways and potential biomarkers of exposure. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
